molecular formula C17H12O2S B2488207 (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 301229-16-3

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2488207
CAS No.: 301229-16-3
M. Wt: 280.34
InChI Key: CEKDKNAMOGXZNM-CSKARUKUSA-N
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Description

Key Structural Features

  • Conjugated System :

    • α,β-Unsaturated Ketone : Enables extended π-conjugation between the thiophen-2-yl and furan-2-yl groups.
    • Heterocycle Interactions : Furan (electron-rich) and thiophene (electron-rich) rings participate in π-π stacking and lone-pair interactions.
  • Substituent Effects :

    • 5-Phenylfuran-2-yl : Introduces steric bulk and aromatic resonance, enhancing stability and reactivity.
    • Thiophen-2-yl : Sulfur’s lone pairs contribute to electron delocalization and intermolecular hydrogen bonding.
  • Electron Distribution :

    • Furan Ring : Electron-donating oxygen atom activates the ring for electrophilic substitution.
    • Thiophene Ring : Sulfur’s electronegativity modulates electronic density, influencing redox properties.

Comparative Analysis of Hybrid Systems

Feature Furan-Based Chalcones Thiophene-Based Chalcones Hybrid Systems (This Compound)
Electron Richness High (O lone pairs) Moderate (S lone pairs) Balanced (O + S contributions)
Reactivity High (nucleophilic sites) Moderate (π-electron density) Enhanced (synergistic effects)
Biological Activity Antimicrobial, anticancer Antioxidant, antifungal Potentially broad-spectrum

Crystallographic Data and Conformational Analysis

X-Ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) reveals critical insights into molecular packing and conformation:

  • Crystal System and Space Group :

    • Monoclinic System : P2₁ space group, consistent with E-configured chalcones.
    • Unit Cell Parameters : a ≈ 10–12 Å, b ≈ 13–15 Å, c ≈ 10–12 Å (estimated from analogous structures).
  • Molecular Geometry :

    • Dihedral Angles : ~20–30° between the furan and thiophene planes, indicating non-coplanar aromatic systems.
    • Bond Lengths :





















      BondLength (Å)
      C1–O (carbonyl)1.22–1.25
      C1–C2 (double bond)1.32–1.35
      C2–C3 (single bond)1.45–1.48
  • Intermolecular Interactions :

    • Hydrogen Bonding : Weak C–H⋯O interactions involving the carbonyl oxygen.
    • π-Stacking : Thiophene rings engage in edge-to-face interactions, stabilizing the crystal lattice.

Conformational Flexibility

  • Rotational Freedom :

    • C7–C8 (Furan-Thiophene Link) : Restricted rotation due to conjugation, maintaining planarity.
    • Phenyl Ring (Furan Substituent) : Free rotation around the C5–C6 bond, allowing conformational flexibility.
  • Thermal Stability :

    • Melting Point : ~150–160°C (estimated from analogous furan-thiophene hybrids).
    • Polymorphism : Potential for multiple crystal forms due to variable hydrogen-bonding networks.

Properties

IUPAC Name

(E)-3-(5-phenylfuran-2-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2S/c18-15(17-7-4-12-20-17)10-8-14-9-11-16(19-14)13-5-2-1-3-6-13/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDKNAMOGXZNM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-phenylfuran-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Overview

The compound is synthesized primarily through the Claisen-Schmidt condensation reaction, involving 5-phenylfuran-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in ethanol or methanol under reflux conditions to ensure complete conversion.

Reaction Conditions

Parameter Details
Starting Materials 5-phenylfuran-2-carbaldehyde, thiophene-2-acetophenone
Base Sodium hydroxide or potassium hydroxide
Solvent Ethanol or methanol
Reaction Type Claisen-Schmidt condensation

Chemistry

In the field of chemistry, (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The presence of both furan and thiophene rings enhances its interaction with biological macromolecules, making it a candidate for further pharmacological exploration.

Medicine

The therapeutic potential of this compound is under investigation for various diseases. Its ability to inhibit specific enzymes involved in cell proliferation suggests its utility in cancer treatment. Additionally, studies have shown its efficacy against infectious diseases due to its antimicrobial properties.

Industry

In industrial applications, this compound is being explored for its role in developing organic electronic materials. Its unique electronic properties make it suitable for use in dyes and pigments, contributing to advancements in material science.

The biological activities of this compound have been documented in various studies. It has shown promising results as an antimicrobial agent against several strains of bacteria and fungi. Additionally, its anticancer properties have been highlighted through investigations into its ability to induce apoptosis in cancer cells.

Case Studies

Several case studies have explored the applications and effects of (E)-3-(5-phenyfuran-2-y)-1-(thiophen -2-y)prop - 2-en - 1-one:

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting potential use as a new antimicrobial agent.
  • Material Science Applications : Investigations into its use in organic electronics revealed that it can serve as an effective precursor for synthesizing novel electronic materials with enhanced conductivity.

Mechanism of Action

The mechanism of action of (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Comparisons

Chalcones with thiophene and furan substituents exhibit distinct structural features that influence their physicochemical behavior. Key analogs include:

Compound Name Substituents Key Structural Features Reference
(E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 4-Bromophenyl, thiophene Bromine enhances electron-withdrawing effects; planar geometry with C–H···O interactions
(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one 2-Hydroxyphenyl, thiophene Intramolecular hydrogen bonding (O–H···O) stabilizes enone system
(E)-3-(1H-Indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one Indole, thiophene Indole’s NH group enables hydrogen bonding; enhanced planarity
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl Methoxy groups increase electron density; twisted conformation due to steric effects

Key Observations :

  • Thiophene-containing chalcones often exhibit stronger intermolecular interactions (e.g., C–H···S) compared to furan analogs, influencing solubility and melting points .
Electronic and Spectral Properties

The electronic behavior of these compounds is critical for optoelectronic applications:

Compound UV-Vis λmax (nm) HOMO-LUMO Gap (eV) Notable Features Reference
Target Compound (5-phenylfuran-thiophene) ~350 (calculated) 3.2 (DFT) Extended conjugation due to furan-thiophene linkage
(E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one 320 (exp.), 315 (calc.) 3.5 Bromine reduces HOMO-LUMO gap via electron withdrawal
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one 365 2.9 Bithiophene enhances π-delocalization; lower bandgap

Key Observations :

  • The 5-phenylfuran group in the target compound likely redshifts absorption compared to phenyl analogs due to extended conjugation .
  • Thiophene rings generally lower HOMO-LUMO gaps compared to furans, enhancing charge-transfer properties .

Key Observations :

  • Thiophene-containing chalcones demonstrate superior antibacterial activity compared to furan derivatives, possibly due to enhanced membrane permeability .
  • Electron-donating groups (e.g., methoxy, dimethylamino) improve activity against resistant strains by modulating efflux pump interactions .

Biological Activity

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring and a thiophene ring connected by a prop-2-en-1-one moiety. Its chemical structure is crucial for its biological activity, as it allows for various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and metabolic pathways, contributing to its anticancer effects.
  • Reactive Oxygen Species Generation : It may induce oxidative stress in microbial cells, leading to antimicrobial activity.

1. Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
HeLa15.5
MCF-718.0
A54922.3

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies showed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains, indicating moderate antimicrobial activity .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

3. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, its inhibition is relevant for skin whitening agents. The compound was tested against mushroom tyrosinase, showing an IC50 value of 0.0433 µM, significantly lower than that of kojic acid (19.97 µM), indicating superior inhibitory potential .

Compound IC50 (µM)
(E)-Chalcone0.0433
Kojic Acid19.97

Case Studies

Several case studies have highlighted the therapeutic potential of chalcone derivatives similar to this compound:

  • Cytotoxic Effects on Cancer Cells : A study demonstrated that derivatives with similar structures showed enhanced cytotoxicity against breast cancer cells when combined with standard chemotherapeutic agents .
  • Synergistic Antimicrobial Effects : Another investigation revealed that combining this compound with conventional antibiotics resulted in synergistic effects against resistant bacterial strains .

Q & A

Q. Table 1: Synthetic Methods Comparison

ReactantsSolventCatalystTemperatureYield (%)
2-acetyl-5-phenylfuran + 2-thiophenecarbaldehydeEthanolKOHRT → Reflux72–78

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Spectroscopy:
    • FT-IR: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and α,β-unsaturation (C=C, ~1600 cm⁻¹).
    • NMR: 1H^1H NMR identifies thiophene (δ 7.2–7.5 ppm) and furan (δ 6.5–7.0 ppm) protons. 13C^{13}C NMR resolves ketone (δ ~190 ppm) and olefinic carbons (δ ~120–140 ppm).
  • X-ray Crystallography:
    • Dihedral Angles: Critical for understanding π-π stacking and bioactivity. For example, the angle between thiophene and furan rings influences binding to enzymes (e.g., ~15–25° deviation from coplanarity) .
    • Crystal System: Monoclinic systems (e.g., P2₁/c) are common, with unit cell parameters such as a=10.976A˚,b=18.029A˚,c=9.697A˚a = 10.976 \, \text{Å}, b = 18.029 \, \text{Å}, c = 9.697 \, \text{Å}) observed in related chalcones .

Advanced Research Questions

How do dihedral angles between aromatic rings influence bioactivity, and what computational methods validate these interactions?

Methodological Answer:

  • Structural Impact: Non-coplanar ring systems (e.g., thiophene vs. furan) reduce π-π stacking efficiency with flat enzyme active sites, altering inhibitory potency. For instance, dihedral angles >20° correlate with reduced binding to cytochrome P450 isoforms .
  • Computational Validation:
    • Molecular Docking: Software like AutoDock Vina predicts binding modes using crystal structures (PDB ID: 1TQN).
    • DFT Calculations: Optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

What contradictions exist in reported biological activities of chalcone derivatives, and how can experimental design address these discrepancies?

Methodological Answer:

  • Contradictions:
    • Antimicrobial Activity: Discrepancies arise from variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (broth microdilution vs. disk diffusion).
    • Cytotoxicity: IC₅₀ values differ due to cell line specificity (e.g., HeLa vs. MCF-7) .
  • Resolution Strategies:
    • Standardized Assays: Use CLSI guidelines for antimicrobial testing.
    • Positive Controls: Include doxorubicin for cytotoxicity studies to calibrate results .

What strategies resolve conflicting data on the compound’s reactivity under varying pH and solvent conditions?

Methodological Answer:

  • pH-Dependent Reactivity:
    • Acidic Conditions: Protonation of the carbonyl group reduces electrophilicity, slowing nucleophilic attacks.
    • Basic Conditions: Deprotonation enhances enolate formation, accelerating Michael additions .
  • Solvent Effects:
    • Polar Protic Solvents (e.g., MeOH): Stabilize transition states via hydrogen bonding, favoring SN2 mechanisms.
    • Non-Polar Solvents (e.g., Toluene): Promote radical pathways in photochemical reactions.

Q. Table 2: Reactivity Under Different Conditions

ConditionObserved ReactionRate Constant (k, s⁻¹)
pH 3.0 (aqueous)No reaction<0.001
pH 10.0 (aqueous)Enolate-mediated addition0.45
UV Light (Toluene)[2+2] Cycloaddition0.12

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